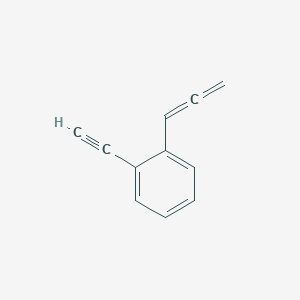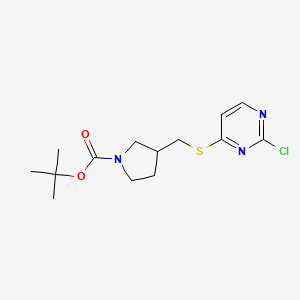
3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a sulfanylmethyl group, linked to a pyrrolidine ring The compound is further modified with a tert-butyl ester group
Preparation Methods
The synthesis of 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and sulfanylmethyl groups. The pyrrolidine ring is then attached, and the final step involves esterification to introduce the tert-butyl ester group. Reaction conditions often include the use of nucleophilic substitution reactions, with reagents such as silver nitrate and ammonium persulfate .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The chloro and sulfanylmethyl groups can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. These interactions can influence various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. For example:
2-Chloro-4-methylpyrimidine: Lacks the sulfanylmethyl and pyrrolidine groups, resulting in different chemical properties and applications.
4-Chloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a sulfanylmethyl group, affecting its reactivity and biological activity.
Pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the pyrimidine ring, making it less versatile in medicinal chemistry applications. The unique combination of substituents in 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H20ClN3O2S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-7-5-10(8-18)9-21-11-4-6-16-12(15)17-11/h4,6,10H,5,7-9H2,1-3H3 |
InChI Key |
DOGPDVHYIFIPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
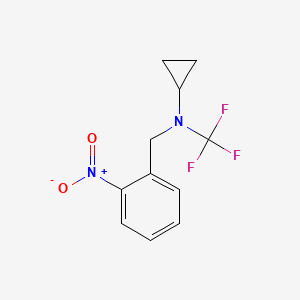
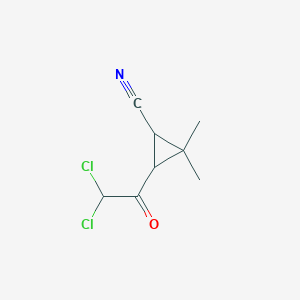
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

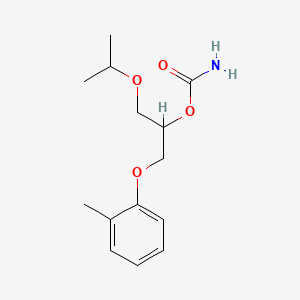
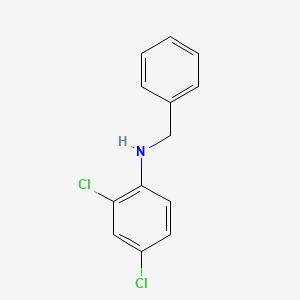
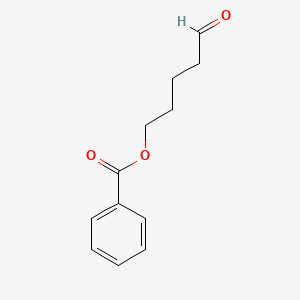
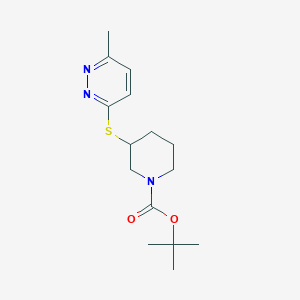
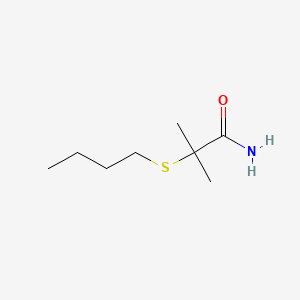
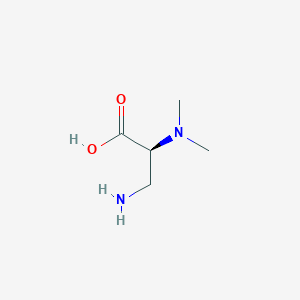
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
